molecular formula C19H12ClN3O2 B1669362 Silmitasertib CAS No. 1009820-21-6

Silmitasertib

Katalognummer B1669362
CAS-Nummer: 1009820-21-6
Molekulargewicht: 349.8 g/mol
InChI-Schlüssel: MUOKSQABCJCOPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Silmitasertib, also known as CX-4945, is an orally administered, highly specific, ATP-competitive inhibitor of casein kinase 2 (CK2) and is under clinical investigation as a treatment for malignancies .


Synthesis Analysis

This compound is a casein kinase 2 inhibitor that induces massive lipid droplet accumulation and nonapoptotic cell death in head and neck cancer cells . It has been shown that ACC is a potential substrate for CK2, and its inhibition can suppress ACC phosphorylation in vitro .


Molecular Structure Analysis

Based on the structure-assisted drug designing approach, this compound was found to be a potent inhibitor of TGF-β1 . The chemical structure of this compound is also described in the literature .


Chemical Reactions Analysis

This compound has been shown to interact with the ATP-binding site of CK2 subunit alpha, leading to inhibition of several downstream signaling pathways, including PI3K/Akt . It also induces massive lipid droplet accumulation and non-apoptotic cell death in head and neck cancer cells .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 349.8 g/mol and a molecular formula of C19H12ClN3O2 . It is an orally bioavailable small-molecule inhibitor of the enzyme casein kinase 2 (CK2), with potential antineoplastic, anti-viral, and immunomodulatory activities .

Wissenschaftliche Forschungsanwendungen

Behandlung von Pankreaskarzinomen (PDAC)

Silmitasertib wurde auf seine potenzielle Anwendung bei der Behandlung von Pankreaskarzinomen (PDAC) untersucht. In einer Studie wurden zehn PDAC-Zelllinien steigenden Konzentrationen von this compound und einem anderen Medikament, Dinaciclib, ausgesetzt . Die Studie ergab, dass this compound begrenzte zelltypspezifische Effekte bei der Induktion von Zelltod zeigte .

Inhibition der CK2-Proteinkinase

This compound wirkt durch die Inhibition der CK2-Proteinkinase, die an der Regulation mehrerer Signalwege beteiligt ist, die für die angeborene Immunantwort wichtig sind . Dies macht es zu einer potenziellen therapeutischen Option für Erkrankungen, bei denen diese Signalwege eine bedeutende Rolle spielen.

Behandlung von ambulant erworbener Pneumonie (CAP)

This compound hat von der US FDA die IND-Zulassung für eine Phase-II-Studie zur Behandlung von Patienten mit ambulant erworbener Pneumonie (CAP) aufgrund einer Virusinfektion erhalten . Die Studie zielt darauf ab, zu untersuchen, ob eine frühzeitige Intervention mit this compound das Fortschreiten von CAP durch Inhibition der erhöhten Zytokinfreisetzung im Zusammenhang mit SARS-CoV-2 und Influenzaviren eindämmt .

Modulation von Entzündungswegen

CK2, die von this compound inhibierte Proteinkinase, moduliert Entzündungswege, darunter NF-κB, PI3K–Akt–mTOR und JAK–STAT . Die Inhibition von CK2 durch this compound verringert die Sekretion von IL-6 und MCP-1 .

Reduktion der Zytokinsekretion

Die Behandlung mit this compound reduziert auch die Expression von TNF-α und CCL4 in NiSO4-stimulierten MoDCs . Dies deutet darauf hin, dass this compound zur Behandlung von Erkrankungen eingesetzt werden könnte, die durch überaktive Immunantworten gekennzeichnet sind.

Behandlung verschiedener Virusinfektionen

This compound wird als therapeutische Strategie untersucht, die nicht nur auf eine bestimmte Virusinfektion beschränkt ist, sondern auf verschiedene Viren anwendbar ist . Dies basiert auf seiner Fähigkeit, die CK2-Proteinkinase zu inhibieren, die eine entscheidende Rolle bei der Immunantwort des Körpers auf Virusinfektionen spielt .

Wirkmechanismus

Target of Action

Silmitasertib, also known as CX-4945, is a small-molecule inhibitor of protein kinase CK2 . Protein kinase CK2 is a constitutively active serine/threonine-specific protein kinase that is overexpressed in several types of tumors . It is involved in the regulation of a plethora of biological processes and basal cellular functions, including growth, proliferation, and differentiation .

Mode of Action

This compound interacts competitively with the ATP-binding site of CK2 subunit alpha . This interaction leads to the inhibition of CK2, thereby disrupting its normal function .

Biochemical Pathways

The inhibition of CK2 by this compound leads to the disruption of several downstream signaling pathways, including PI3K/Akt . CK2 is involved in the regulation of several signaling pathways that are important for innate immune responses . Therefore, the inhibition of CK2 can have a significant impact on these pathways.

Pharmacokinetics

This compound has been found to have satisfactory bioavailability when given orally . , which is important for drug metabolism.

Result of Action

The inhibition of CK2 by this compound has been shown to have anti-cancer effects. It promotes cell cycle arrest and induces caspase activity and apoptosis in various cancer cell lines . In addition, this compound has been found to display potent antiviral activity in SARS-CoV-2 (COVID-19) infected cells .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the bioavailability and efficacy of this compound. Furthermore, the specific cellular environment, such as the presence of certain proteins or the state of the immune system, can also influence the action of this compound .

Safety and Hazards

Silmitasertib is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Zukünftige Richtungen

Silmitasertib has shown promise in preclinical and clinical studies for the treatment of various cancers. It has been suggested that this molecule can be validated and implemented for the treatment of oral submucous fibrosis . Additionally, it has been suggested that this compound could be used in the future for the treatment of colorectal cancer patients and probably other CK2-dependent cancers .

Eigenschaften

IUPAC Name

5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O2/c20-12-2-1-3-13(9-12)22-18-15-6-7-21-10-16(15)14-5-4-11(19(24)25)8-17(14)23-18/h1-10H,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOKSQABCJCOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC3=C(C=CC(=C3)C(=O)O)C4=C2C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40143602
Record name Silmitasertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1009820-21-6
Record name Silmitasertib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009820216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silmitasertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15408
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Silmitasertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SILMITASERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6RWP0N0L2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silmitasertib
Reactant of Route 2
Silmitasertib
Reactant of Route 3
Reactant of Route 3
Silmitasertib
Reactant of Route 4
Reactant of Route 4
Silmitasertib
Reactant of Route 5
Reactant of Route 5
Silmitasertib
Reactant of Route 6
Reactant of Route 6
Silmitasertib

Q & A

Q1: What is the primary target of Silmitasertib and how does it exert its effects?

A1: this compound is a potent and selective inhibitor of Casein Kinase 2 (CK2). [, , , , , , , ] It binds to the ATP-binding site of CK2, preventing the enzyme from phosphorylating its downstream targets. [, , , ] This inhibition disrupts multiple signaling pathways involved in cell growth, proliferation, survival, and metabolism. [, , , , , , , ]

Q2: What are the key downstream signaling pathways affected by this compound treatment?

A2: this compound's inhibition of CK2 affects several crucial signaling pathways, including PI3K-AKT-mTOR, JAK-STAT, NFκB, Wnt, and DNA repair pathways. [, , , , ] The specific effects on each pathway depend on the cell type and context.

Q3: Can you provide examples of how this compound's downstream effects impact cancer cells?

A3: In various cancer models, this compound has been shown to:

  • Induce apoptosis through the activation of caspase-9/3 and upregulation of death receptor 4 (DR4). []
  • Trigger autophagy-mediated cell death by dephosphorylating acetyl-CoA carboxylase (ACC). []
  • Promote degradation of β-catenin, disrupting Wnt signaling and impairing tumor cell survival. []
  • Impair lysosomal utilization, leading to cell death, particularly in KRAS mutant cancer cells. [, ]
  • Downregulate the expression of stemness markers and cancer stem cell surface antigens, suggesting an impact on cancer stem cell survival and self-renewal. []

Q4: Besides cancer, are there other diseases where this compound's mechanism of action shows therapeutic potential?

A4: Yes, this compound's ability to inhibit CK2 has also shown promise in preclinical models of:

  • Oral Submucous Fibrosis: Potentially by inhibiting Transforming Growth Factor Beta 1 (TGF-β1). []
  • White Matter Stroke: By preserving oligodendrocytes, axons, and axonal mitochondria, leading to improved functional recovery. []
  • COVID-19: Potentially by interfering with viral protein synthesis and egress. [, , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C19H13ClN2O2, and its molecular weight is 336.77 g/mol. []

Q6: Is there any spectroscopic data available for this compound?

A6: While specific spectroscopic data wasn't detailed in the provided abstracts, various analytical techniques are used to characterize and quantify this compound, including LC-MS/MS. []

Q7: How do structural modifications of the this compound scaffold affect its activity and selectivity?

A7: Research on pyrazolo[1,5-a]pyrimidine derivatives, structurally similar to this compound, revealed that modifications like macrocyclization can influence CK2 inhibitory potency and selectivity. [] The presence of a polar carboxylic acid moiety, common to many CK2 inhibitors, was crucial for potency but might impact cellular activity. [] Further research explored 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine derivatives, identifying compounds with improved CK2 inhibitory activity and selectivity compared to this compound. []

Q8: What evidence supports this compound's efficacy in preclinical cancer models?

A8:

  • Cholangiocarcinoma: this compound demonstrated synergistic effects with gemcitabine and cisplatin in preclinical models and Phase Ib/II clinical trials for cholangiocarcinoma, improving progression-free survival. [, , , , ]
  • Acute Myeloid Leukemia: this compound showed potent anti-leukemia effects in HOX-driven AML models by downregulating HOX/MEIS expression. []
  • Malignant Peripheral Nerve Sheath Tumors (MPNSTs): this compound reduced MPNST cell viability and slowed tumor growth in vivo, partly through destabilization of β-catenin. []

Q9: Has this compound shown efficacy in any in vivo models beyond cancer?

A9: Yes, this compound demonstrated efficacy in a mouse xenograft model of human B-cell acute lymphoblastic leukemia, particularly when combined with an acid ceramidase inhibitor. [] Additionally, in a mouse model of white matter stroke, this compound improved functional recovery and protected against white matter ischemic injury. []

Q10: Are there any clinical trials exploring this compound's therapeutic potential?

A10: Yes, this compound has been investigated in clinical trials for various cancers, including cholangiocarcinoma, medulloblastoma, and biliary tract cancer. [, , ] It has received orphan drug designation from the U.S. Food and Drug Administration (FDA) for some of these indications. [] Results from a Phase Ib/II study for cholangiocarcinoma showed promising efficacy. [, , ] Clinical trials are also underway to evaluate its potential in treating COVID-19. []

Q11: Are there any known mechanisms of resistance to this compound?

A11: While specific resistance mechanisms to this compound are not extensively discussed in the provided research, some studies hint at potential adaptive responses. For example, in B-cell acute lymphoblastic leukemia cells, this compound treatment increased the expression of both ceramide synthase 1 (CERS1) and acid ceramidase (AC). [] While increased CERS1 could promote cell death, the upregulation of AC might counteract this effect by breaking down ceramide. [] This highlights the potential for cancer cells to adapt to CK2 inhibition and the need for combinatorial treatment strategies.

Q12: What are the implications of this compound's interaction with other kinases?

A13: While this compound is a highly selective CK2 inhibitor, it has shown affinity towards other kinases, including DYRK1A and GSK3β. [, ] This off-target activity could present both opportunities and challenges, potentially influencing its efficacy and safety profile. [, ]

Q13: How does this compound's pharmacokinetic profile impact its potential therapeutic applications?

A14: Understanding this compound's absorption, distribution, metabolism, and excretion (ADME) is crucial for optimizing its therapeutic use. [, , , , , ] For instance, developing strategies to improve its bioavailability or target its delivery to specific tissues could enhance its efficacy and minimize potential side effects. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.